REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][C:7]=1Cl.[CH3:12][N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1.[OH-].[Na+]>O>[Cl:1][C:2]1[CH:3]=[C:4]([C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][C:7]=1[N:16]1[CH2:17][CH2:18][N:13]([CH3:12])[CH2:14][CH2:15]1 |f:2.3|
|
Name
|
|
Quantity
|
9.65 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(C)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled
|
Type
|
CUSTOM
|
Details
|
The oil is decanted
|
Type
|
ADDITION
|
Details
|
diluted with 200 ml
|
Type
|
WASH
|
Details
|
of toluene and washed first with dilute alkali
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The toluene layer is dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to an oil
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled 146°-150° at 0.1-0.3 mm
|
Type
|
DISSOLUTION
|
Details
|
This product is dissolved in ethyl ether
|
Type
|
CUSTOM
|
Details
|
the salt crystallized from acetonitrile
|
Type
|
EXTRACTION
|
Details
|
The product is extracted
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1N1CCN(CC1)C)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |